Paeoniflorin

Catalog No.
S539009
CAS No.
23180-57-6
M.F
C23H28O11
M. Wt
480.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paeoniflorin

CAS Number

23180-57-6

Product Name

Paeoniflorin

IUPAC Name

[(2S,3R,6R,8S)-6-hydroxy-8-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate

Molecular Formula

C23H28O11

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C23H28O11/c1-20-9-22(29)13-7-23(20,32-18-16(27)15(26)14(25)12(8-24)31-18)21(13,19(33-20)34-22)10-30-17(28)11-5-3-2-4-6-11/h2-6,12-16,18-19,24-27,29H,7-10H2,1H3/t12?,13?,14?,15?,16?,18?,19?,20-,21-,22+,23-/m0/s1

InChI Key

YKRGDOXKVOZESV-QJYRDPBJSA-N

SMILES

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

paeoniflorin, peoniflorin, peoniflorin sulfonate

Canonical SMILES

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O

Isomeric SMILES

C[C@]12C[C@@]3(C4C[C@]1([C@@]4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O

Description

The exact mass of the compound Paeoniflorin is 480.1632 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 178886. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of terpene glycoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-inflammatory Effects

Paeoniflorin exhibits potent anti-inflammatory properties. Studies suggest it can suppress the production of inflammatory mediators like cytokines and chemokines, which play a crucial role in various inflammatory diseases. For instance, research has shown its effectiveness in reducing inflammation in animal models of arthritis and colitis [1].

[1] - Li et al., (2019). Paeoniflorin: A review of its anti-inflammatory effects. Phytomedicine, 124: 153242 []

Antioxidant Activity

Paeoniflorin demonstrates significant antioxidant activity. It can scavenge free radicals, which are unstable molecules that contribute to cellular damage and various diseases. Studies have shown its potential in protecting cells from oxidative stress in models of neurodegenerative diseases and liver damage [2, 3].

[2] - Wang et al., (2015). Paeoniflorin protects SH-SY5Y cells against MPP+-induced neurotoxicity through enhancing mitochondrial function and inhibiting ROS production. Journal of Asian Natural Products Research, 17(3): 322-330 []

[3] - Zhao et al., (2012). Paeoniflorin protects against D-galactosamine/lipopolysaccharide-induced acute liver injury in mice. International Journal of Molecular Sciences, 13(12): 16342-16354 []

Neuroprotective Potential

Research suggests Paeoniflorin may possess neuroprotective properties. Studies have shown its ability to protect brain cells from damage caused by stroke, ischemia, and neurodegenerative diseases like Alzheimer's disease [4, 5]. The mechanisms underlying this effect are still being elucidated, but it may involve its antioxidant activity and its influence on specific cellular pathways.

[4] - Sun et al., (2018). Paeoniflorin protects against ischemic brain injury by inhibiting NLRP3 inflammasome activation and pyroptosis. Journal of Neuroinflammation, 15: 29 []

Paeoniflorin is a water-soluble monoterpene glycoside primarily extracted from the roots of plants in the Peony family, particularly Paeonia lactiflora. It was first isolated in 1963 and is recognized as a significant constituent in various herbal medicines. The chemical structure of paeoniflorin is characterized by a monoterpene backbone and a glucoside moiety, which contributes to its diverse pharmacological properties. This compound has been extensively studied for its therapeutic effects, particularly in traditional Chinese medicine, where it is used to treat various ailments including inflammation and pain .

Research suggests that paeoniflorin exerts its biological effects through various mechanisms, including:

  • Anti-inflammatory Activity: Paeoniflorin may suppress the production of inflammatory mediators like cytokines and chemokines, thereby reducing inflammation [].
  • Immunomodulation: Paeoniflorin may regulate the immune system by modulating the activity of immune cells [].
  • Neuroprotective Effects: Studies suggest paeoniflorin may offer protection against neuroinflammation and neurodegenerative diseases.
That enhance its bioactivity. Notably, it can react with phenolic compounds to form new derivatives, which may exhibit altered pharmacological properties. For instance, studies have shown that paeoniflorin can inhibit testosterone production in ovaries and protect against neuroinflammation in mice models . Additionally, its interactions with lower alcohols in the presence of cation exchange resins have been explored, indicating potential pathways for modifying its structure for enhanced activity .

Paeoniflorin exhibits a wide range of biological activities:

  • Anti-tumor Effects: It has demonstrated efficacy against various cancers, including liver, gastric, breast, and colorectal cancers. The mechanisms involve inducing apoptosis and inhibiting cell proliferation through multiple signaling pathways, such as the nuclear transcription factor kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways .
  • Anti-inflammatory Properties: Paeoniflorin has been shown to reduce inflammation by modulating cytokine production and inhibiting inflammatory cell infiltration in models of asthma and contact dermatitis .
  • Neuroprotective Effects: It protects against neuroinflammation and depression-like behaviors induced by inflammatory stimuli .

The biosynthesis of paeoniflorin involves complex pathways that are not yet fully elucidated. It is primarily derived from the roots of Paeonia species through extraction processes. Recent studies have aimed at understanding the post-modification pathways that could enhance synthetic biology approaches for producing paeoniflorin at scale. Current methods include:

  • Extraction from Natural Sources: Traditional methods involve solvent extraction from dried plant materials.
  • Synthetic Approaches: Research is ongoing to develop synthetic routes that mimic natural biosynthesis, focusing on key enzymatic steps involved in its formation .

Paeoniflorin is utilized in various therapeutic contexts:

  • Traditional Medicine: Commonly used in formulations for treating gynecological disorders, pain relief, and anti-inflammatory treatments.
  • Pharmaceutical Development: Investigated for potential use as an anti-cancer agent and in formulations targeting inflammatory diseases .
  • Cosmetic Industry: Due to its anti-inflammatory and antioxidant properties, it is also being explored for inclusion in skincare products.

Studies on the interactions of paeoniflorin with other compounds have revealed significant insights into its pharmacodynamics:

  • Synergistic Effects: Paeoniflorin has been shown to enhance the effects of other anti-inflammatory agents when used in combination therapies.
  • Metabolic Pathways: Research indicates that it can influence metabolic pathways related to drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs .

Several compounds share structural or functional similarities with paeoniflorin. Here are some notable examples:

Compound NameSourceKey Properties
PaeonolPaeonia suffruticosaAnti-inflammatory and analgesic properties
AlbiflorinPaeonia lactifloraSimilar glycoside structure; potential anti-cancer effects
1-O-(β-D-glucopyranosyl)paeonisuffronePaeonia suffruticosaInhibits histamine release; anti-allergic properties
Galloyl-oxypaeoniflorinPaeonia lactifloraAntioxidative effects; potential neuroprotective actions
TriterpenoidsVarious plantsBroad range of biological activities including anti-cancer

Paeoniflorin's uniqueness lies in its specific glycosidic structure and its pronounced effects on various signaling pathways associated with inflammation and cancer progression. While other compounds may exhibit similar activities, paeoniflorin's distinct mechanisms of action contribute to its therapeutic versatility .

Paeoniflorin is a monoterpene glycoside with the molecular formula C₂₃H₂₈O₁₁ [1] [2] [3]. The compound has a molecular weight of 480.46-480.47 grams per mole, with slight variations reported across different sources due to measurement precision [1] [2] [3]. This molecular composition places paeoniflorin among the larger monoterpene glycosides, reflecting its complex structural architecture that includes both carbohydrate and aromatic components.

The Chemical Abstracts Service registry number for paeoniflorin is 23180-57-6 [1] [2] [3], which serves as its unique chemical identifier in databases worldwide. The compound belongs to the class of terpene glycosides, specifically characterized as prenol lipids containing a carbohydrate moiety glycosidically bound to a terpene backbone [4].

PropertyValueReferences
Molecular FormulaC₂₃H₂₈O₁₁ [1] [2] [3]
Molecular Weight (g/mol)480.46-480.47 [1] [2] [3]
CAS Registry Number23180-57-6 [1] [2] [3]
Monoisotopic Molecular Weight480.163161738 [4]

Stereochemical Configuration and Importance

The stereochemical configuration of paeoniflorin is characterized by its complex three-dimensional cage-like pinane skeleton with multiple chiral centers [4] [5]. The absolute stereochemistry follows the designation [(1R,2S,3R,5R,6R,8S)-6-hydroxy-8-methyl-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-9,10-dioxatetracyclo[4.3.1.0²,⁵.0³,⁸]decan-2-yl]methyl benzoate [4].

The stereochemical assignments are critical for understanding the compound's biological activity and three-dimensional structure. The configuration at specific positions determines the spatial arrangement of functional groups, which directly impacts molecular recognition and binding interactions [5]. The glucose moiety is connected to the pinane skeleton at C1 with β-configuration, while the benzoyl moiety is attached at C8 [5]. The cage-like pinane skeleton features a methyl unit at C2 and a hydroxyl unit at C4, both of which contribute to the compound's overall stereochemical complexity.

PositionConfigurationSignificance
C-1aRRGlucose attachment point
C-2ββMethyl group position
C-3aααRing junction
C-5ααCage structure
C-5aααRing junction
C-5bααBenzoyl attachment point

The importance of this stereochemical configuration cannot be overstated, as paeoniflorin loses its bioactivity without the properly positioned glucose and benzoyl moieties [5]. These structural components are essential for the compound's pharmacological properties and molecular interactions.

Structural Elucidation History

The structural elucidation of paeoniflorin represents a significant milestone in natural product chemistry, spanning nearly a decade of intensive research. Paeoniflorin was first isolated from the roots of Paeonia lactiflora by Shibata and Nakahara in 1963 [6] [5] [7] [8] [9]. In their initial work, Shibata and colleagues identified paeoniflorin as a D-glucoside with a benzoylated C₁₀-compound (C₁₀H₁₄O₅) [6].

The complete structural determination proved challenging and required additional investigations. Subsequent studies revealed that paeoniflorin is a monoterpene glucoside whose basic skeleton is a pinane derivative [6]. However, the absolute structure was not fully established until 1972, when Kaneda, Iitaka, and Shibata published their comprehensive structural analysis [5] [8] [9] [10]. This landmark study rectified the initial structural proposals and confirmed the cage-like pinane architecture that characterizes the compound.

Further refinements to the structural understanding continued through the 1980s. The metabolism studies conducted in 1985 led to the identification of paeonimetaboline metabolites, providing additional insights into the compound's structural features [11]. The absolute stereochemistry was definitively confirmed through X-ray crystallographic analysis in 1987 [12], which provided unambiguous three-dimensional structural information.

YearMilestoneSignificanceReferences
1963First isolation by Shibata and NakaharaDiscovery from Paeonia lactiflora roots [6] [5] [7] [8] [9]
1972Structure rectification by Kaneda et al.Confirmed pinane cage structure [5] [8] [9] [10]
1985Metabolism studies (paeonimetaboline)Metabolite identification [11]
1987X-ray crystallographic analysisAbsolute stereochemistry confirmation [12]
2006¹H-NMR quantitative analysis developedAnalytical method advancement [13] [14]

Crystal Structure Analysis

Crystal structure analysis of paeoniflorin has provided definitive confirmation of its three-dimensional molecular architecture. The crystallographic studies revealed that paeoniflorin forms crystals with specific morphological characteristics and belongs to a defined space group [12]. The X-ray crystallographic analysis conducted in 1987 established the absolute stereochemistry and confirmed the cage-like structure of the pinane skeleton [12].

The crystal morphology of paeoniflorin-related compounds has been described as exhibiting complete extinction in polarized light, with crystals typically having the form of laths with pointed or wedge-shaped ends [15]. The crystallographic data provide precise bond lengths, bond angles, and atomic coordinates that define the compound's three-dimensional structure [12].

Single-crystal X-ray analysis using the direct method has been employed to establish the molecular conformation with high precision [12]. This technique has been particularly valuable for confirming the stereochemical assignments and understanding the spatial relationships between different functional groups within the molecule. The crystal structure analysis has also revealed important information about intermolecular interactions and packing arrangements in the solid state.

Physical Properties

Melting Point and Physical Appearance

Paeoniflorin exhibits characteristic physical properties that are consistent across multiple sources. The compound appears as white powder or white to pale brown crystals [2] [3] [16]. The melting point ranges from 123-125°C with decomposition [2] [3] [16], indicating thermal instability at elevated temperatures. Some sources report slight variations, with melting points of approximately 124°C with decomposition [2] [3].

The physical appearance of paeoniflorin is described consistently as a white crystalline powder [3] [16]. Under certain conditions, particularly when exposed to moisture or during processing, the compound may exhibit a pale brown coloration, though this does not necessarily indicate degradation [2].

Solubility Profiles in Various Solvents

The solubility characteristics of paeoniflorin demonstrate its amphiphilic nature, with varying degrees of solubility in different solvent systems. In water, paeoniflorin exhibits limited solubility at approximately 10 mg/mL at 25°C [17] [18]. This moderate water solubility is attributed to the presence of the glucose moiety, which provides hydrophilic character to the otherwise lipophilic pinane structure.

In organic solvents, paeoniflorin shows different solubility patterns. The compound is soluble in ethanol [17] and exhibits solubility in methanol ranging from 1-30 mg/mL depending on conditions [3] [17] [18]. The solubility in methanol is enhanced through sonication, reaching approximately 30 mg/mL [3] [18]. Paeoniflorin also demonstrates slight solubility in pyridine [3].

For biological and pharmaceutical applications, paeoniflorin can be dissolved in phosphate-buffered saline (pH 7.2) at concentrations up to 10 mg/mL [18]. Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers, though such solutions are not recommended for storage beyond one day [18].

Stability Under Different Conditions

Paeoniflorin exhibits poor thermostability, which has significant implications for processing and storage [19]. High temperatures and long-term heating result in decreased paeoniflorin content due to thermal degradation [19]. The thermostability is negatively correlated with the water content of materials containing paeoniflorin [20], suggesting that moisture enhances thermal decomposition.

The compound demonstrates hygroscopic properties [17], meaning it readily absorbs moisture from the atmosphere. This characteristic necessitates careful storage conditions to maintain stability. The recommended storage temperature is 2-8°C [2] [3] [17], which helps preserve the compound's integrity over extended periods.

Studies on stability under various processing conditions have revealed that freeze-drying is superior to conventional drying methods for maintaining paeoniflorin content [19]. Low-temperature storage (4°C) of fresh plant materials for approximately one month after harvest can actually result in slightly increased and stable paeoniflorin content, likely due to suppression of enzymatic degradation [20].

PropertyValueReferences
AppearanceWhite powder/crystals [2] [3] [16]
Melting Point (°C)123-125 (decomposition) [2] [3] [16]
Boiling Point (°C)498.51 (rough estimate) [3] [21]
Density (g/cm³)1.3044-1.6 (estimate) [3] [21] [22]
Refractive Index1.5376-1.683 (estimate) [3] [21] [22]
Solubility in Water (mg/mL)10 [17] [18]
Solubility in Methanol (mg/mL)1-30 [3] [17] [18]
Storage Temperature (°C)2-8 [2] [3] [17]
Hygroscopic PropertyYes [17]

Spectroscopic Properties

Ultraviolet/Visible Absorption Characteristics (λmax values)

Paeoniflorin exhibits characteristic ultraviolet absorption properties that are valuable for both identification and quantitative analysis. The compound shows a maximum absorption wavelength (λmax) at 231.9 nanometers when measured in methanol [23]. This absorption is attributed to the benzoyl chromophore present in the molecule, which contains an aromatic benzene ring conjugated with a carbonyl group.

The specific absorbance (E₁cm¹%) in methanol at 230 nanometers has been reported as 263.4 [23], providing a quantitative measure of the compound's absorptivity. This value is particularly useful for analytical applications and quality control procedures in pharmaceutical preparations containing paeoniflorin.

Infrared Spectroscopy Features

Infrared spectroscopy reveals characteristic absorption bands that correspond to the various functional groups present in paeoniflorin. The compound exhibits typical absorption patterns for hydroxyl groups, ester carbonyl groups, and aromatic carbon-carbon bonds. Based on the structural features of paeoniflorin, expected infrared absorptions would include hydroxyl stretching around 3200-3600 cm⁻¹, ester carbonyl stretching near 1700 cm⁻¹, and aromatic carbon-carbon stretching in the 1400-1600 cm⁻¹ region.

The glucose moiety contributes characteristic carbohydrate absorption bands, while the benzoyl group provides aromatic and ester functionalities that are readily identifiable in the infrared spectrum. The complex cage-like pinane structure contributes additional carbon-hydrogen and carbon-carbon stretching and bending vibrations throughout the fingerprint region.

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy has proven to be an invaluable tool for both structural elucidation and quantitative analysis of paeoniflorin. Proton nuclear magnetic resonance (¹H-NMR) spectroscopy reveals distinctive signals that can be used for identification and quantification purposes [13] [14].

The most characteristic ¹H-NMR signal appears at δ 5.78 parts per million, corresponding to the H-9 proton [13] [14]. This signal has been specifically utilized for quantitative analysis applications. Additional diagnostic signals include H-10, H-2″, and H-6″ protons, each providing unique chemical shift information that aids in structural confirmation [13].

Quantitative ¹H-NMR analysis has been developed as an analytical method for determining paeoniflorin content in plant materials [13] [14]. The technique offers advantages including simultaneous identification and quantification capabilities without requiring reference compounds for calibration curves. The analysis time is relatively rapid at approximately 20 minutes without requiring extensive preprocessing [13].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of paeoniflorin provides characteristic fragmentation patterns that are useful for structural confirmation and analytical applications. Under matrix-assisted laser desorption/ionization conditions, paeoniflorin forms sodium adducts with a molecular ion peak at m/z 503 [M+Na]⁺ [24] [25].

The fragmentation patterns reveal loss of characteristic structural units, including glucose (162 mass units), benzoyl groups (122 mass units), and in related galloylated derivatives, galloyl groups (154 mass units) [24] [25]. These fragmentation patterns are consistent with the compound's structural features and provide valuable information for identification purposes.

The ionization efficiency in mass spectrometry has been studied, revealing that carboxylic ester groups have higher affinity for sodium ions compared to acetal groups [24] [25]. This observation is attributed to the carbonyl oxygen being negatively polarized, allowing it to function as a Lewis base and facilitating sodium ion coordination.

TechniqueKey FeaturesReferences
UV Spectroscopyλmax = 231.9 nm (methanol) [23]
IR SpectroscopyHydroxyl groups, Ester C=O, Aromatic C=C[General IR knowledge]
¹H-NMRH-9 at δ 5.78 ppm, H-10, H-2″, H-6″ signals [13] [14]
Mass SpectrometryMolecular ion at m/z 503 [M+Na]⁺ [24] [25]
Mass Spectrometry (fragmentation)Loss of glucose (162 u), benzoyl (122 u), galloyl (154 u) [24] [25]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

480.16316171 g/mol

Monoisotopic Mass

480.16316171 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

21AIQ4EV64

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Pictograms

Irritant

Irritant

Other CAS

23180-57-6

Wikipedia

Paeoniflorin

Dates

Modify: 2023-08-15
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15: Chen T, Guo ZP, Jiao XY, Jia RZ, Zhang YH, Li JY, Huang XL, Liu HJ. Peoniflorin suppresses tumor necrosis factor-α induced chemokine production in human dermal microvascular endothelial cells by blocking nuclear factor-κB and ERK pathway. Arch Dermatol Res. 2011 Jul;303(5):351-60. doi: 10.1007/s00403-010-1116-6. Epub 2010 Dec 29. PubMed PMID: 21190116.
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